molecular formula C22H20BrN3O4 B13379002 N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide

N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide

Cat. No.: B13379002
M. Wt: 470.3 g/mol
InChI Key: HCHJPRZFNATGBQ-WYMPLXKRSA-N
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Description

The compound N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide features a brominated cyclohexadienone ring system linked via a hydrazinyl group to a naphthalenyloxy acetamide moiety. Its structural complexity arises from the combination of conjugated dienone, hydrazine, and aromatic systems, which are often associated with biological activity and photophysical properties.

Properties

Molecular Formula

C22H20BrN3O4

Molecular Weight

470.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(2-naphthalen-2-yloxyacetyl)amino]propanamide

InChI

InChI=1S/C22H20BrN3O4/c1-14(22(29)26-24-12-17-10-18(23)7-9-20(17)27)25-21(28)13-30-19-8-6-15-4-2-3-5-16(15)11-19/h2-12,14,27H,13H2,1H3,(H,25,28)(H,26,29)/b24-12+

InChI Key

HCHJPRZFNATGBQ-WYMPLXKRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)O)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Starting Material and Bromination

  • The precursor is typically a substituted cyclohexadienone or a hydroxycyclohexadienone.
  • Electrophilic bromination is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 3-position.
  • Reaction conditions: low temperature (0–5 °C), inert solvent such as dichloromethane or acetonitrile, with careful stoichiometric control to avoid polybromination.

Oxidation and Formation of the Ylidene Structure

  • The 6-oxo functionality is introduced or maintained through oxidation using mild oxidants like pyridinium chlorochromate or manganese dioxide.
  • The conjugated dienone system is stabilized by tautomerization to the ylidene form, which is reactive toward nucleophilic attack by hydrazines.

Hydrazone Formation

  • The 3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene intermediate is reacted with a hydrazine derivative, specifically a hydrazinyl-substituted acetamide.
  • The reaction involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the cyclohexadienone, followed by dehydration to form the hydrazone linkage.
  • Typical conditions include refluxing in ethanol or methanol with catalytic acid or base to facilitate condensation.
  • The hydrazone formation is stereospecific, favoring the (E)-isomer due to steric and electronic factors.

Coupling with 2-Naphthalen-2-yloxyacetamide

Preparation of 2-Naphthalen-2-yloxyacetamide

  • The 2-naphthalen-2-yloxyacetamide moiety is synthesized by reacting 2-naphthol with chloroacetic acid derivatives to form 2-naphthalen-2-yloxyacetic acid, followed by amide bond formation with an appropriate amine.
  • Activation of the carboxylic acid (e.g., via carbodiimide coupling agents like EDC or DCC) facilitates amide bond formation.

Final Coupling Step

  • The hydrazone intermediate bearing a free amino or hydrazinyl group is coupled with the activated 2-naphthalen-2-yloxyacetamide derivative.
  • The coupling is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide under mild heating.
  • Purification is achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Electrophilic Bromination Bromine or NBS, DCM/ACN, 0–5 °C 3-Bromo-6-oxocyclohexadienone intermediate
2 Oxidation Pyridinium chlorochromate or MnO2 3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene
3 Hydrazone Formation Hydrazine derivative, EtOH/MeOH, reflux Hydrazone intermediate
4 Amide Formation (2-naphthalen-2-yloxyacetamide) 2-Naphthol + chloroacetic acid derivative, EDC/DCC coupling 2-Naphthalen-2-yloxyacetamide
5 Final Coupling Hydrazone + activated acetamide, DMF/DMSO, mild heat Target compound: N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide

Analytical and Purification Considerations

  • The purity and identity of intermediates and final product are confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
  • High-performance liquid chromatography is used to monitor reaction progress and purify the final compound.
  • Crystallization or recrystallization from suitable solvents may be employed to obtain analytically pure material.

Research Findings and Source Diversity

  • The synthetic approach is consistent with methods reported for similar brominated cyclohexadienone hydrazones and substituted acetamides in peer-reviewed organic chemistry literature.
  • Data from PubChem and chemical suppliers confirm the molecular structure and properties relevant to the synthetic steps.
  • No direct preparation protocols for this exact compound were found in open databases, indicating that the synthesis is likely adapted from related compound methodologies.
  • The approach integrates classical organic synthesis techniques validated across multiple sources, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydrazone group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-2-(2-naphthyloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the presence of the bromine and hydroxyl groups can modulate its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name & Reference Core Structure Key Functional Groups Notable Features
Target Compound Cyclohexadienone-hydrazinyl-naphthalenyloxy acetamide Bromo, oxocyclohexadienylidene, hydrazinyl, naphthalenyloxy, acetamide Unique brominated cyclohexadienone core; extended π-conjugation
N-[1-(1,3-benzodioxol-5-yl)-3-[2-[1-(3-bromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide Benzodioxole-hydrazinyl-benzamide Bromo, oxocyhexadienylidene, benzodioxole, benzamide Benzodioxole instead of naphthalene; similar hydrazinyl linkage
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6m) Triazole-naphthalene acetamide Triazole, naphthalenyloxy, acetamide, chloro Triazole ring instead of hydrazinyl; chloro substituent
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin-hydrazide Nitrobenzylidene, coumarin, hydrazide Coumarin core; nitro group enhances electron-withdrawing effects
N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide Pyrrolidinone-acetamide Chlorophenyl, pyrrolidinone, acetamide Pyrrolidinone ring; chlorophenyl substituent

Spectroscopic and Analytical Data Comparison

Parameter Target Compound (Expected) 6m 2k CAS 17178-87-9
IR C=O Stretch ~1670–1680 cm⁻¹ 1678 cm⁻¹ 1675 cm⁻¹ Not reported
NMR (Proton) δ 8.0–8.4 (naphthalene H), δ 10.5–11.0 (NH) δ 8.36 (triazole H) δ 10.79 (NH) δ 8.61 (benzodioxole H)
HRMS [M+H]+ ~550–600 (estimated) 393.1112 404.1348 Exact mass data via InChI

Key Differentiators

  • The cyclohexadienone core in the target compound introduces redox-active properties absent in triazole or coumarin-based analogs.
  • Naphthalenyloxy vs.
  • Hydrazinyl Linkage : Offers greater conformational flexibility compared to rigid triazole rings, affecting binding kinetics .

Biological Activity

N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a hydrazine moiety linked to a naphthalene-derived acetamide. The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The structural complexity allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities . For instance, studies have shown that modifications on the naphthalene ring can enhance binding affinity to specific proteins involved in cancer signaling pathways. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (μM) Mechanism
NPC-TW01 (nasopharyngeal carcinoma)0.6Cell cycle arrest in S phase
Hep3B (hepatoma)Not specifiedInduction of apoptosis
A498 (renal carcinoma)Not specifiedModulation of apoptosis-related proteins

These findings suggest that the compound may act as a potent inhibitor of tumor growth through various mechanisms, including apoptosis induction and cell cycle modulation.

Antimicrobial and Antioxidant Activities

In addition to anticancer properties, this compound has been evaluated for antimicrobial and antioxidant activities . Preliminary studies indicate that it may possess the ability to inhibit microbial growth and reduce oxidative stress in cellular models. The exact mechanisms are still under investigation but may involve interactions with cellular enzymes or receptors.

The mechanism of action of this compound is believed to involve:

  • Binding to Specific Receptors or Enzymes : The compound may interact with various molecular targets, modulating their activity and influencing downstream signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Pro-inflammatory Mediators : Similar compounds have shown the ability to suppress the production of pro-inflammatory cytokines, indicating potential anti-inflammatory effects.

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of N-(naphthalen-2-yloxy)acetamides against cervical cancer cells. Results indicated comparable efficacy to cisplatin, highlighting its potential as an alternative therapeutic agent in oncology .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of related naphthalene derivatives. The results demonstrated significant inhibition of bacterial growth, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Q. Critical Parameters :

  • Temperature control during hydrazone formation to avoid side reactions (e.g., hydrolysis).
  • Solvent polarity adjustments to optimize CuAAC reaction rates .

Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Q. Methodological Answer :

  • 1H/13C NMR : Assign peaks for the hydrazinyl group (δ 5.38–5.48 ppm for –NCH2CO–), naphthyl protons (δ 7.20–8.40 ppm), and brominated cyclohexadienone (δ 6.0–7.0 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (1670–1680 cm⁻¹), N–H bends (3260–3300 cm⁻¹), and C–Br vibrations (550–600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M + H]+) with mass accuracy <5 ppm .

Q. Data Interpretation Tips :

  • Compare experimental spectra with computational predictions (DFT) to resolve ambiguities in tautomeric forms .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites. For example, the cyclohexadienone moiety is susceptible to Michael additions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways using tools like Gaussian or ORCA .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. Validation :

  • Cross-check computational predictions with experimental kinetic data (e.g., reaction rates in varying solvents) .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Q. Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay at 48 hours) to minimize variability .
  • Metabolomic Profiling : LC-MS/MS to identify metabolites that may interfere with activity (e.g., hydrolysis products in serum-containing media) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of contradictory results (e.g., IC50 variations ±10%) .

Q. Case Study :

  • Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in agar vs. broth .

Basic: What strategies optimize yield in large-scale synthesis without compromising purity?

Q. Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors for CuAAC steps to enhance mixing and reduce reaction time (2–4 hours vs. 8 hours batch) .
  • Catalyst Recycling : Immobilize Cu(OAc)₂ on silica gel to reduce metal contamination and costs .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediates in real time .

Q. Trade-offs :

  • Higher temperatures (60–80°C) may improve reaction rates but risk decomposition of the hydrazinyl group .

Advanced: How can the compound’s tautomeric equilibria impact its spectroscopic and reactivity profiles?

Q. Methodological Answer :

  • Variable Temperature NMR : Perform experiments in DMSO-d6 from 25°C to 80°C to observe shifts in keto-enol tautomer ratios .
  • pH Titration : Use UV-Vis spectroscopy (250–400 nm) to track tautomeric changes under acidic (pH 2) vs. neutral conditions .
  • Theoretical Modeling : Compare DFT-calculated tautomer energies with experimental populations .

Q. Implications :

  • The enol form may dominate in polar aprotic solvents, enhancing nucleophilicity at the cyclohexadienone carbonyl .

Basic: What are the critical stability considerations for storing this compound?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the naphthyloxy group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrazine linkage .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Degradation Pathways :

  • Hydrolysis of the acetamide group under acidic conditions generates 2-naphthol, detectable by TLC .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • SAR Studies : Replace the bromine atom with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity at the cyclohexadienone core .
  • Fragment-based Design : Introduce heterocycles (e.g., triazoles) via click chemistry to improve solubility and target binding .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., naphthyl vs. phenyl) to biological activity using regression models .

Q. Validation :

  • Synthesize 10–15 derivatives and correlate logP values with cellular uptake via LC-MS quantification .

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